

Application Note: Mass Spectrometric Analysis of Iron Pentacarbonyl Fragmentation

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Compound of Interest		
Compound Name:	Iron pentacarbonyl	
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Introduction

Iron pentacarbonyl, Fe(CO)₅, is a volatile, organometallic compound with significant applications in organic synthesis, catalysis, and materials science.[1] A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and for monitoring its reactions. Mass spectrometry is a powerful analytical technique that provides detailed information about a molecule's structure and stability by analyzing its fragmentation pattern upon ionization.[2] This application note details the fragmentation analysis of **iron pentacarbonyl** using electron ionization mass spectrometry (EI-MS) and outlines a protocol for its analysis.

Results and Discussion

The electron ionization mass spectrum of **iron pentacarbonyl** is characterized by the sequential loss of its five carbonyl (CO) ligands.[3] This stepwise fragmentation is a common feature for many metal carbonyl complexes.[1] The molecular ion, $[Fe(CO)_5]^{+}$, is observed at a mass-to-charge ratio (m/z) of 196 (based on the most abundant isotope of iron, ⁵⁶Fe). The fragmentation cascade proceeds through the successive elimination of neutral CO molecules, resulting in a series of fragment ions, from $[Fe(CO)_4]^{+}$ down to the bare iron ion, Fe⁺.

The relative intensities of these fragment ions in the mass spectrum provide insights into the stability of each species. The base peak in the spectrum is typically the [Fe(CO)]⁺ ion, indicating its high relative stability under the ionization conditions. The molecular ion is often of lower abundance due to the facile loss of the first carbonyl ligand.



Quantitative Fragmentation Data

The table below summarizes the prominent ions observed in the electron ionization mass spectrum of **iron pentacarbonyl**.[3]

Fragment Ion	m/z (for ⁵⁶ Fe)	Relative Intensity (%)
[Fe(CO)₅] ⁺ ·	196	25
[Fe(CO) ₄]+·	168	30
[Fe(CO) ₃]+·	140	20
[Fe(CO) ₂]+·	112	65
[Fe(CO)]+	84	100
Fe ⁺	56	80

Experimental Protocols Sample Preparation and Handling

Due to the volatile and air-sensitive nature of **iron pentacarbonyl**, proper handling techniques are essential to obtain a representative mass spectrum.[1][4]

- Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as a nitrogen or argon-filled glovebox or using Schlenk line techniques.[4]
- Solvent: If dilution is necessary, use a dry, degassed, and non-polar solvent like hexane or toluene.
- Sample Introduction: For volatile liquids like **iron pentacarbonyl**, a direct insertion probe or a gas-tight syringe connected to a heated inlet system is recommended.[2] For air-sensitive samples, specialized inlet systems that allow for sample introduction without exposure to the atmosphere are available.[5]

Mass Spectrometry Analysis



The following protocol outlines the general procedure for acquiring a mass spectrum of **iron pentacarbonyl** using a standard mass spectrometer equipped with an electron ionization source.

- Instrumentation: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Method: Electron Ionization (EI).[1]
- Procedure:
 - System Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
 - Sample Introduction: Introduce a small amount of iron pentacarbonyl into the ion source via a direct inlet or a heated gas chromatography (GC) interface. The sample should be vaporized before entering the ionization chamber.[2]
 - Ion Source Parameters:
 - Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
 - Ion Source Temperature: 150-200 °C (sufficient to maintain the sample in the gas phase without causing thermal decomposition).
 - Mass Analyzer Parameters:
 - Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.
 - Scan Speed: Adjust for optimal signal-to-noise ratio and peak shape.
 - Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a representative spectrum.

Collision-Induced Dissociation (CID) Protocol



To further investigate the fragmentation pathways, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can be employed.[6]

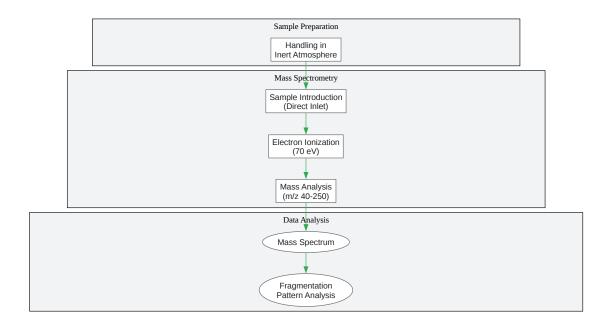
- Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).
- Procedure:
 - Precursor Ion Selection: In the first mass analyzer, select the molecular ion, [Fe(CO)₅]^{+*}
 (m/z 196), or any other fragment ion of interest.
 - Collision Cell Parameters:
 - Collision Gas: Argon or helium.
 - Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. A typical starting point for small molecules is in the range of 10-30 eV.[6] An energy ramp experiment can be performed to observe the evolution of fragment ions as a function of collision energy.
 - Product Ion Scan: In the second mass analyzer, scan the mass range to detect the fragment ions produced from the dissociation of the selected precursor ion.

Visualizations









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